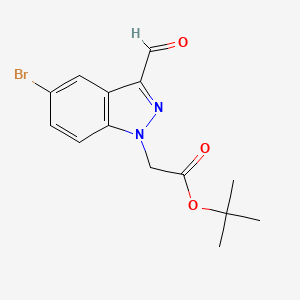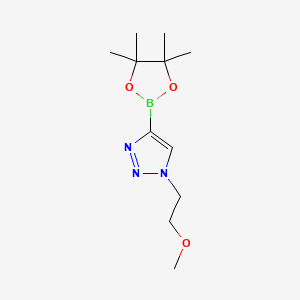![molecular formula C6H9ClFNO2 B13456018 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-azabicyclo[21. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and an azabicyclohexane ring system.
Méthodes De Préparation
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods typically involve the use of specialized equipment and reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include potassium tert-butoxide, which facilitates the intramolecular chloride displacement . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of new bio-active compounds . In biology and medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. Industrial applications include its use in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as 2-Aza-bicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride and 2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The presence of the fluorine atom in this compound makes it unique and potentially more versatile in certain applications .
Propriétés
Formule moléculaire |
C6H9ClFNO2 |
|---|---|
Poids moléculaire |
181.59 g/mol |
Nom IUPAC |
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8FNO2.ClH/c7-5-1-6(2-5,4(9)10)8-3-5;/h8H,1-3H2,(H,9,10);1H |
Clé InChI |
NMFIJDOQPZAKCB-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(NC2)C(=O)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)



![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
